2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine
Overview
Description
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine is a complex organic compound that features a unique fusion of benzodioxin and imidazo[1,2-a]pyridine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxin moiety, which can be synthesized from catechol and ethylene glycol under acidic conditions to form 1,4-benzodioxane. This intermediate is then subjected to nitration, reduction, and subsequent cyclization to form the 2,3-dihydro-1,4-benzodioxin-6-amine .
The imidazo[1,2-a]pyridine core is synthesized separately, often starting from 2-aminopyridine and an appropriate aldehyde or ketone under acidic or basic conditions to form the imidazo[1,2-a]pyridine ring system . The final step involves coupling the benzodioxin and imidazo[1,2-a]pyridine moieties through a condensation reaction, typically using a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can reduce the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 with Pd/C catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst such as AlCl3.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce halogen or nitro groups onto the aromatic rings.
Scientific Research Applications
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-imidazo[1,2-a]pyridine: Lacks the methyl group at the 6-position, which may affect its chemical reactivity and biological activity.
6-Methylimidazo[1,2-a]pyridine: Lacks the benzodioxin moiety, resulting in different chemical properties and applications.
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-pyridine: Lacks the imidazo ring, which may influence its stability and reactivity.
Uniqueness
The unique combination of the benzodioxin and imidazo[1,2-a]pyridine structures in 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-2-5-16-17-13(10-18(16)9-11)12-3-4-14-15(8-12)20-7-6-19-14/h2-5,8-10H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAWJWFMKKSTJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=CC4=C(C=C3)OCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001322902 | |
Record name | 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001322902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26726668 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
702636-92-8 | |
Record name | 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001322902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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